1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclopentane]
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Overview
Description
1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound has a benzoxazine ring fused with a cyclopentane ring, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzoxazine derivative with a cyclopentane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted benzoxazine-cyclopentane compounds .
Scientific Research Applications
1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development.
Industry: It finds use in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3,1-benzoxazine-2,1’-cyclopentane]
- Spiro[3,1-benzoxazine-2,1’-cyclohexane]
- Spiro[3,1-benzoxazine-2,1’-cycloheptane]
Uniqueness
1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] is unique due to its specific spiro linkage and the combination of benzoxazine and cyclopentane rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
spiro[1,4-dihydro-3,1-benzoxazine-2,1'-cyclopentane] |
InChI |
InChI=1S/C12H15NO/c1-2-6-11-10(5-1)9-14-12(13-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 |
InChI Key |
KIBJWHXJMUSDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3CO2 |
Origin of Product |
United States |
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